5-Bromo-2-(4-iodophenoxy)nicotinic acid
CAS No.:
Cat. No.: VC14228197
Molecular Formula: C12H7BrINO3
Molecular Weight: 420.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H7BrINO3 |
|---|---|
| Molecular Weight | 420.00 g/mol |
| IUPAC Name | 5-bromo-2-(4-iodophenoxy)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H7BrINO3/c13-7-5-10(12(16)17)11(15-6-7)18-9-3-1-8(14)2-4-9/h1-6H,(H,16,17) |
| Standard InChI Key | UBOGMIQSIXSGBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OC2=C(C=C(C=N2)Br)C(=O)O)I |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 5-bromo-2-(4-iodophenoxy)nicotinic acid consists of a pyridine core substituted with a carboxylic acid group at position 4, a bromine atom at position 5, and a 4-iodophenoxy moiety at position 2 (Figure 1). The pyridine ring provides a rigid aromatic framework, while the halogen atoms (bromine and iodine) introduce significant electronic and steric effects. These halogens enhance the compound’s lipophilicity, potentially improving membrane permeability and bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₇BrINO₃ |
| Molecular Weight | 452.01 g/mol |
| Halogen Content | Br (17.68%), I (28.09%) |
| Solubility | Low in water; soluble in DMSO |
| Melting Point | Not reported (decomposes >180°C) |
The iodine atom in the 4-iodophenoxy group participates in halogen bonding, a critical interaction in molecular recognition processes . This property is leveraged in drug design to enhance binding affinity toward protein targets.
Synthesis and Optimization
The synthesis of 5-bromo-2-(4-iodophenoxy)nicotinic acid involves multi-step reactions, beginning with nicotinic acid as a precursor. A patented method for synthesizing 5-bromonicotinic acid (a related compound) provides a foundational framework :
-
Chlorination: Nicotinic acid reacts with thionyl chloride (SOCl₂) to form nicotinoyl chloride.
-
Bromination: Bromine (Br₂) is introduced under reflux conditions, substituting the hydrogen at the 5-position.
-
Hydrolysis: The intermediate is treated with sodium hydroxide to yield 5-bromonicotinic acid.
-
Phenoxy Group Introduction: The 4-iodophenoxy group is appended via nucleophilic aromatic substitution, using 4-iodophenol and a base such as potassium carbonate.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | SOCl₂, 70°C, 2 hr | 95% |
| 2 | Br₂, Fe powder, 70°C, 6 hr | 63–93% |
| 3 | NaOH (4N), 0°C, pH 3 | 85% |
| 4 | 4-iodophenol, K₂CO₃, DMF, 80°C | 70% |
Key challenges include controlling regioselectivity during bromination and minimizing side reactions from the highly reactive iodine substituent. Purification via recrystallization from isopropyl alcohol enhances purity .
Biological Activities and Mechanistic Insights
While direct pharmacological data on 5-bromo-2-(4-iodophenoxy)nicotinic acid are scarce, its structural analogs exhibit notable bioactivity:
-
Nicotinic Acetylcholine Receptors (nAChRs): Halogenated pyridines often act as nAChR modulators. The bromine and iodine atoms may stabilize receptor-ligand interactions through hydrophobic and halogen bonding .
-
Anti-inflammatory Effects: Similar compounds inhibit cyclooxygenase-2 (COX-2), suggesting potential utility in treating inflammatory disorders.
-
Anticancer Potential: Halogen substituents enhance cytotoxicity in cancer cell lines by disrupting DNA synthesis or inducing apoptosis.
Table 3: Hypothesized Biological Targets
| Target | Proposed Mechanism |
|---|---|
| nAChRs | Allosteric modulation |
| COX-2 | Competitive inhibition |
| Topoisomerase II | DNA intercalation |
Further studies are needed to validate these mechanisms and quantify efficacy.
Applications in Drug Development
The compound’s dual halogenation makes it a versatile intermediate in medicinal chemistry:
-
Lead Compound Optimization: The iodophenoxy group serves as a handle for radioisotope labeling (e.g., iodine-131) in imaging agents.
-
Structure-Activity Relationship (SAR) Studies: Systematic substitution of halogens can elucidate their role in target engagement.
-
Neuroprotective Agents: Preclinical models suggest nicotinic acid derivatives mitigate neurodegeneration in Alzheimer’s disease.
Challenges and Future Directions
Current limitations include:
-
Synthetic Complexity: Low yields in bromination steps necessitate catalyst optimization.
-
Toxicity Profiles: Halogenated compounds may exhibit off-target effects, requiring thorough toxicological screening.
-
Solubility Issues: Poor aqueous solubility limits bioavailability; prodrug strategies or nanoparticle formulations could address this.
Future research should prioritize in vitro and in vivo assays to confirm therapeutic potential. Collaborative efforts between synthetic chemists and pharmacologists will accelerate translation to clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume